molecular formula C9H12ClN3 B1511814 2-(1H-Indazol-3-yl)ethanamine hydrochloride CAS No. 1258504-46-9

2-(1H-Indazol-3-yl)ethanamine hydrochloride

Cat. No.: B1511814
CAS No.: 1258504-46-9
M. Wt: 197.66 g/mol
InChI Key: WLBIWJRRQYPTPO-UHFFFAOYSA-N
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Description

2-(1H-Indazol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds, and this particular derivative has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indazol-3-yl)ethanamine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 1H-indazole and ethyl chloroformate.

  • Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

  • Formation of Intermediate: The intermediate ethyl 1H-indazole-3-carboxylate is formed.

  • Reduction: The intermediate is then reduced using lithium aluminum hydride (LiAlH4) to form 2-(1H-indazol-3-yl)ethanol.

  • Amination: Finally, the alcohol group is converted to an amine group using ammonia in the presence of hydrochloric acid to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and alternative reducing agents may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Indazol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.

  • Substitution: Substitution reactions can replace the hydrogen atoms in the indazole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, carboxylic acids.

  • Reduction Products: Alcohols, simpler amines.

  • Substitution Products: Halogenated indazoles, alkylated indazoles.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It has been investigated for its biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-(1H-Indazol-3-yl)ethanamine hydrochloride is similar to other indazole derivatives, such as 2-(1H-indazol-3-yl)acetic acid and 1H-indazole-3-carboxamide. its unique structure and functional groups contribute to its distinct properties and applications. Other similar compounds include:

  • 2-(1H-Indazol-3-yl)acetic acid

  • 1H-Indazole-3-carboxamide

  • Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate

These compounds share the indazole core but differ in their substituents and functional groups, leading to variations in their chemical behavior and biological activity.

Properties

IUPAC Name

2-(2H-indazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c10-6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-4H,5-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBIWJRRQYPTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735858
Record name 2-(2H-Indazol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258504-46-9
Record name 2-(2H-Indazol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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